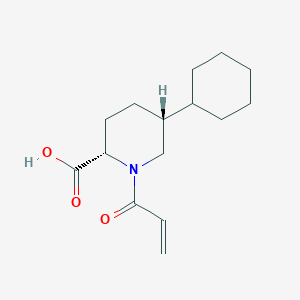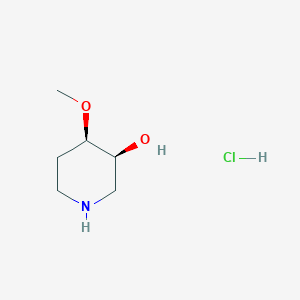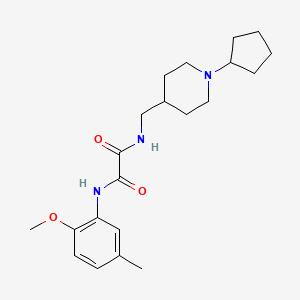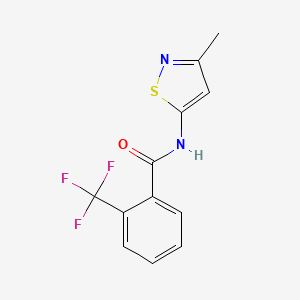
(2S,5R)-5-Cyclohexyl-1-prop-2-enoylpiperidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through a cyclization reaction, followed by the introduction of the cyclohexyl and prop-2-enoyl groups. The exact methods would depend on the specific reactivity of the starting materials and intermediates .Molecular Structure Analysis
The molecular structure analysis would involve determining the positions and configurations of all the atoms in the molecule. This could be done using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The prop-2-enoyl group could participate in reactions with nucleophiles, and the piperidine ring could potentially be modified through reactions at the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. These could include its solubility in various solvents, its melting and boiling points, and its spectral properties .科学的研究の応用
Environmental Exposure and Biomarkers
Research on related compounds like 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), focuses on environmental exposure assessments. DINCH is used as a plasticizer and its metabolites in human urine suggest potential as biomarkers for exposure assessment at environmental levels (Silva et al., 2013).
Antifibrinolytic and Therapeutic Applications
Amino methyl cyclohexane carboxylic acid has been identified as a potent inhibitor of plasminogen activation, with applications in treating conditions involving increased fibrinolytic activity or bleeding symptoms. This highlights the potential of cyclohexane carboxylic acid derivatives in therapeutic settings (Andersson et al., 2009).
Dietary Supplementation and Health
Studies on carboxylic acids, such as the investigation of β-glucan enriched oat bran's effect on faecal concentration of carboxylic acids, demonstrate the potential health benefits of dietary supplementation. This research indicates how specific dietary components can influence the production of beneficial compounds in the body, potentially impacting colonic health and disease prevention (Nilsson et al., 2008).
Retention and Effects in Chronic Conditions
Research into the retention of albumin-bound furan dicarboxylic acid in patients with chronic renal failure or after a kidney transplant explores how certain compounds accumulate in the body under specific conditions, potentially affecting drug binding and the uraemic syndrome. This underscores the importance of understanding compound behavior in diseased states (Costigan et al., 1996).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S,5R)-5-cyclohexyl-1-prop-2-enoylpiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-2-14(17)16-10-12(8-9-13(16)15(18)19)11-6-4-3-5-7-11/h2,11-13H,1,3-10H2,(H,18,19)/t12-,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXZNJFJCAVOAB-STQMWFEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(CCC1C(=O)O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1C[C@H](CC[C@H]1C(=O)O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate](/img/structure/B2727706.png)

![9-(3-chloro-4-methylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2727709.png)
![N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide](/img/structure/B2727710.png)

![3-ethyl-N-[(3-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2727715.png)

